molecular formula C12H13NO B8727527 3,6-dihydro-2H-pyridin-1-yl(phenyl)methanone CAS No. 71785-91-6

3,6-dihydro-2H-pyridin-1-yl(phenyl)methanone

Cat. No. B8727527
M. Wt: 187.24 g/mol
InChI Key: WTQFYZYMRHBEJQ-UHFFFAOYSA-N
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Patent
US05919797

Procedure details

Benzoyl chloride (60 mmole) is added to a solution of 38 (60 mmole) in pyridine at 4 C. The mixture is allowed to stir for about 1-2 hrs and then further stirred at room temp for 12 hrs. The reaction mixture is made acidic and then extracted with methylene chloride. Following work-up and flash chromatography affords 39.
Quantity
60 mmol
Type
reactant
Reaction Step One
[Compound]
Name
38
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:1]([N:10]1[CH2:11][CH:12]=[CH:13][CH2:14][CH2:15]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
38
Quantity
60 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
to stir for about 1-2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at room temp for 12 hrs
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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